Narbomycin

説明

This compound has been reported in Streptomyces venezuelae with data available.

structure

Structure

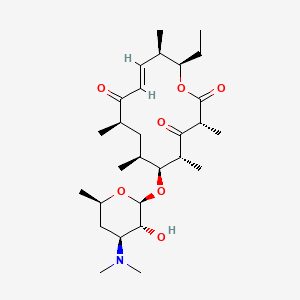

2D Structure

3D Structure

特性

CAS番号 |

6036-25-5 |

|---|---|

分子式 |

C28H47NO7 |

分子量 |

509.7 g/mol |

IUPAC名 |

(3R,5R,6S,7S,9R,11E,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione |

InChI |

InChI=1S/C28H47NO7/c1-10-23-15(2)11-12-22(30)16(3)13-17(4)26(19(6)24(31)20(7)27(33)35-23)36-28-25(32)21(29(8)9)14-18(5)34-28/h11-12,15-21,23,25-26,28,32H,10,13-14H2,1-9H3/b12-11+/t15-,16-,17+,18-,19+,20-,21+,23-,25-,26+,28+/m1/s1 |

InChIキー |

OXFYAOOMMKGGAI-JLTOUBQASA-N |

異性体SMILES |

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C |

正規SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C |

同義語 |

narbomycin |

製品の起源 |

United States |

Foundational & Exploratory

Discovery and Isolation of Narbomycin from Streptomyces venezuelae: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Narbomycin, a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae. The document details the genetic basis of its production, a comprehensive protocol for its cultivation and extraction, and its known biological activities. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. Key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.

Introduction

Streptomyces venezuelae is a filamentous bacterium recognized for its capacity to produce a diverse array of secondary metabolites, including several clinically relevant antibiotics.[1] Among these are a series of macrolide antibiotics derived from the pikromycin (pik) biosynthetic gene cluster.[2] This cluster is notable for its ability to generate both 12-membered (methymycin, neomethymycin) and 14-membered (this compound, pikromycin) macrolactones.[2]

This compound stands as a key intermediate in this pathway. It is a glycosylated 14-membered macrolide consisting of the aglycone narbonolide and the deoxysugar D-desosamine.[3][4] Its significance lies not only in its intrinsic antibacterial properties but also as the direct precursor to pikromycin. The conversion of this compound to pikromycin is catalyzed by a single cytochrome P450 monooxygenase, PikC, which performs a specific hydroxylation at the C-12 position of the macrolactone ring.[5][6][7]

Understanding the isolation and biosynthesis of this compound is critical for several research applications. Genetically engineering S. venezuelae, specifically by inactivating the pikC gene, leads to the accumulation of this compound, facilitating its isolation and study.[7] This approach provides a robust platform for producing this compound in quantities suitable for structural elucidation, bioactivity screening, and as a substrate for chemoenzymatic synthesis to generate novel antibiotic derivatives.[3]

This guide synthesizes the available scientific literature to provide detailed experimental protocols, data summaries, and pathway visualizations related to the discovery and isolation of this compound.

Physicochemical and Biological Properties

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for its characterization and analysis during experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₇NO₇ | PubChem |

| Molecular Weight | 509.7 g/mol | PubChem |

| Monoisotopic Mass | 509.33525284 Da | PubChem |

| Description | A 14-membered macrolide antibiotic composed of the aglycone narbonolide glycosylated with a D-desosamine residue. | [3] |

Spectroscopic Data

Detailed structural elucidation of this compound is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the literature confirms the use of these techniques for structural verification, specific, tabulated chemical shift and fragmentation data are not consistently published.[2]

Table 2.1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|

| - | Data not available in the searched literature | - | - |

Table 2.2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (ppm) |

|---|

| - | Data not available in the searched literature |

Table 2.3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Intensity (%) |

|---|

| Data not available in the searched literature | - | - |

Antibacterial Activity

This compound exhibits activity primarily against Gram-positive bacteria. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2.4: Minimum Inhibitory Concentration (MIC) of this compound

| Target Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | - | Data not available in the searched literature |

| Enterococcus faecium | - | Data not available in the searched literature |

Biosynthesis of this compound

The production of this compound in S. venezuelae is governed by the pik biosynthetic gene cluster. The pathway begins with the synthesis of the 14-membered polyketide macrolactone, narbonolide, by a Type I polyketide synthase (PKS). Subsequently, the deoxysugar D-desosamine is synthesized and attached by a glycosyltransferase. The final step in the formation of the related antibiotic, pikromycin, is the C-12 hydroxylation of this compound, a reaction catalyzed by the P450 enzyme PikC. Inactivating the pikC gene blocks this final step, resulting in the accumulation of this compound.

Caption: Biosynthesis of this compound and its conversion to Pikromycin in S. venezuelae.

Experimental Protocols

The following sections provide a generalized methodology for the production and isolation of this compound from a pikC-deficient strain of S. venezuelae.

Strain and Culture Conditions

-

Strain: Streptomyces venezuelae with a targeted inactivation of the pikC gene (ATCC 15439 background or similar).

-

Inoculum Preparation:

-

Prepare GYM agar plates (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, Agar 12 g/L, pH 7.2).

-

Streak a fresh culture of the S. venezuelae pikC mutant from a -80°C glycerol stock onto a GYM agar plate.

-

Incubate at 28-30°C for 48-72 hours until single colonies are visible.[8]

-

Inoculate a single colony into a 250 mL flask containing 50 mL of sterile liquid GYM medium.

-

Incubate this pre-culture at 28-30°C with shaking at 200 rpm for 16-24 hours.[8][9]

-

-

Production Fermentation:

-

Inoculate a 2 L baffled flask containing 1 L of sterile liquid GYM medium with the overnight pre-culture (e.g., 1-2% v/v).

-

Incubate the production culture at 28-30°C with vigorous shaking (200 rpm) for 5 to 7 days.[9]

-

Extraction and Purification

This protocol outlines a standard solvent extraction and chromatographic purification procedure.

-

Harvesting:

-

After the incubation period, harvest the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant.

-

-

Solvent Extraction:

-

Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solids.[8]

-

Transfer the clarified filtrate to a large separating funnel.

-

Add an equal volume of ethyl acetate (1:1, v/v) to the filtrate.[8]

-

Shake the funnel vigorously for 15-20 minutes to partition the organic metabolites into the ethyl acetate layer. Allow the layers to separate completely.

-

Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase at least one more time with fresh ethyl acetate to maximize recovery.

-

Pool the ethyl acetate extracts.

-

-

Concentration:

-

Concentrate the pooled organic extracts in vacuo using a rotary evaporator at a temperature of approximately 40°C to yield a crude extract.

-

-

Chromatographic Purification:

-

Prepare a silica gel flash chromatography column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to yield purified this compound.[2]

-

Experimental Workflow Visualization

The logical flow from bacterial culture to pure compound is depicted in the following diagram.

Caption: Generalized workflow for the isolation and purification of this compound.

Conclusion

This compound is a significant macrolide antibiotic from Streptomyces venezuelae and a central intermediate in the pikromycin biosynthetic pathway. The strategic inactivation of the pikC hydroxylase gene provides an effective method for its targeted production and subsequent isolation. The protocols outlined in this guide, derived from established methodologies for Streptomyces secondary metabolites, offer a robust framework for obtaining this compound for further research. While its bioactivity is established, further studies are required to fully quantify its antibacterial spectrum and elucidate detailed structural data through modern spectroscopic techniques. The availability of pure this compound will continue to support efforts in combinatorial biosynthesis and the development of novel macrolide antibiotics.

References

- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and structure of narbonolide, this compound aglycone, from Streptomyces venezuelae and its biological transformation into picromycin via this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts this compound to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylation of macrolactones YC-17 and this compound is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Narbomycin in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narbomycin is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. It serves as a key intermediate in the biosynthesis of other related macrolides, such as pikromycin. The production of this compound involves a complex interplay of a type I polyketide synthase (PKS) system, a deoxysugar biosynthesis pathway, and subsequent tailoring enzymes. Understanding this intricate biosynthetic machinery is crucial for the rational design and engineered biosynthesis of novel macrolide antibiotics with improved therapeutic properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data on key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.

Data Presentation: Quantitative Analysis of this compound Biosynthesis Enzymes

The following table summarizes the available quantitative data for key enzymes involved in the biosynthesis of this compound. Further research is required to fully characterize the kinetics of all enzymatic steps, particularly the individual modules of the polyketide synthase.

| Enzyme/Module | Substrate(s) | kcat (min⁻¹) | KM (mM) | K D (µM) | Reference(s) |

| PikC (CYP107L1) | This compound | 84 | - | 234.5 | [1] |

| DesVII/DesVIII Complex | 10-deoxymethynolide, TDP-D-desosamine | 0.55 | 5.83 | - | [2] |

| PICS Module 2 + TE | (2S,3R)-2-methyl-3-hydroxypentanoyl-SNAC, Malonyl-CoA | 0.6 | - | - | [3] |

Experimental Protocols

Gene Knockout in Streptomyces venezuelae via CRISPR-Cas9

This protocol outlines a general workflow for targeted gene deletion in S. venezuelae using the CRISPR-Cas9 system, a powerful tool for genome editing in streptomycetes.[4][5] This method allows for the precise removal of genes within the pik biosynthetic gene cluster to study their function or to create mutant strains for producing novel this compound analogs.

Materials:

-

S. venezuelae strain

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces series)

-

sgRNA design software

-

Oligonucleotides for sgRNA and homology arms

-

Appropriate antibiotics for selection

-

Standard molecular biology reagents and equipment (PCR, Gibson Assembly/Golden Gate cloning, electroporator, etc.)

-

Streptomyces culture media (e.g., ISP4, TSB, SGGP)

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Identify the target gene for knockout within the pik cluster.

-

Design two unique 20-bp sgRNAs targeting the upstream and downstream regions of the gene using a CRISPR design tool.

-

Synthesize oligonucleotides encoding the designed sgRNAs.

-

Clone the sgRNA expression cassettes into the CRISPR-Cas9 vector.

-

Design and synthesize ~1kb homology arms flanking the target gene.

-

Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 plasmid using Gibson Assembly or a similar cloning method. This will serve as the editing template for homologous recombination.

-

-

Plasmid Transfer to Streptomyces venezuelae:

-

Transform the final CRISPR-Cas9 editing plasmid into a suitable E. coli conjugation donor strain.

-

Prepare a spore suspension of S. venezuelae.

-

Perform intergeneric conjugation between the E. coli donor and S. venezuelae recipient on a suitable agar medium (e.g., modified ISP4).

-

Overlay the conjugation plates with appropriate antibiotics to select for S. venezuelae exconjugants carrying the CRISPR plasmid.

-

-

Screening for Gene Knockout:

-

Isolate individual exconjugant colonies and grow them on selective media.

-

Isolate genomic DNA from the potential mutants.

-

Perform PCR analysis using primers flanking the target gene to screen for the desired deletion. A successful knockout will result in a smaller PCR product compared to the wild-type.

-

Confirm the gene deletion by Sanger sequencing of the PCR product.

-

-

Curing of the CRISPR Plasmid (Optional):

-

To obtain a marker-free mutant, the CRISPR plasmid can be cured by passaging the mutant strain on non-selective media for several rounds.

-

Screen individual colonies for the loss of the plasmid-associated antibiotic resistance.

-

In Vitro Assay for PikC (CYP107L1) Hydroxylase Activity

This protocol describes an in vitro assay to determine the enzymatic activity of the cytochrome P450 monooxygenase PikC, which catalyzes the hydroxylation of this compound to pikromycin.[6][7]

Materials:

-

Purified PikC enzyme

-

This compound substrate

-

NADPH

-

A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Spin-down protein (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase) or a chemical redox partner system

-

Reaction quenching solution (e.g., acetonitrile or methanol)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the buffer, purified PikC, and the redox partner system.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding this compound and NADPH to the mixture.

-

The final reaction volume can be scaled as needed (e.g., 100 µL).

-

-

Enzymatic Reaction and Quenching:

-

Incubate the reaction for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

-

Product Analysis by HPLC:

-

Analyze the supernatant by reverse-phase HPLC.

-

Use a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid) to separate the substrate (this compound) from the product (pikromycin).

-

Monitor the elution profile at an appropriate wavelength (e.g., 225 nm).

-

Quantify the amount of pikromycin produced by comparing the peak area to a standard curve of known pikromycin concentrations.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of PikC as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg).

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine KM and kcat values.

-

In Vitro Assay for DesVII Glycosyltransferase Activity

This protocol outlines an HPLC-based assay to measure the activity of the glycosyltransferase DesVII, which, in complex with its auxiliary protein DesVIII, attaches the deoxysugar TDP-D-desosamine to the macrolactone core.[2]

Materials:

-

Purified DesVII and DesVIII proteins

-

Narbonolide (or a suitable analog like 10-deoxymethynolide)

-

TDP-D-desosamine

-

A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)

-

Reaction quenching solution (e.g., chloroform or ethyl acetate)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the buffer, purified DesVII, and DesVIII.

-

Pre-incubate the mixture at the desired temperature (e.g., 29°C).

-

Initiate the reaction by adding narbonolide and TDP-D-desosamine.

-

-

Enzymatic Reaction and Extraction:

-

Incubate the reaction for a specific time.

-

Extract the macrolide products from the aqueous reaction mixture using an equal volume of an organic solvent like chloroform or ethyl acetate.

-

Vortex the mixture and then centrifuge to separate the phases.

-

Carefully collect the organic layer containing the glycosylated product.

-

-

Product Analysis by HPLC:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

Analyze the sample by reverse-phase HPLC using a C18 column and a suitable solvent gradient.

-

Monitor the elution at a wavelength appropriate for the macrolide (e.g., 280 nm).

-

Quantify the amount of this compound formed by comparing its peak area to a standard curve.

-

-

Calculation of Enzyme Activity:

-

Determine the specific activity of the DesVII/DesVIII complex as the amount of this compound produced per unit time per amount of enzyme.

-

For detailed kinetic studies, systematically vary the concentrations of both narbonolide and TDP-D-desosamine to determine the kinetic parameters for each substrate.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound in Streptomyces venezuelae.

Experimental Workflow for Gene Knockout

Caption: A streamlined workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.

Logical Relationship of Biosynthetic Components

Caption: The logical relationship between genes, enzymes, and products in this compound biosynthesis.

References

- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 2. The Streptomyces venezuelae pikAV gene contains a transcription unit essential for expression of enzymes involved in glycosylation of narbonolide and 10-deoxymethynolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyketide double bond biosynthesis. Mechanistic analysis of the dehydratase-containing module 2 of the picromycin/methymycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural rearrangements of a polyketide synthase module during its catalytic cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of a modular polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

An In-depth Technical Guide to the Mechanism of Action of Narbomycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narbomycin is a 14-membered ring macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S large ribosomal subunit. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon the broader understanding of macrolide antibiotics. It details the binding site on the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET), the inhibitory effect on peptide elongation, and potential mechanisms of bacterial resistance. This document also provides detailed, adaptable protocols for key experiments to study the interaction of this compound with the bacterial ribosome and to quantify its inhibitory activity. While specific quantitative data for this compound is limited in the public domain, this guide leverages data from structurally related macrolides to provide a robust framework for its study.

Introduction: The Bacterial Ribosome as an Antibiotic Target

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is a primary target for a diverse range of antibiotics.[1] Its essential role in protein synthesis, coupled with structural differences from eukaryotic 80S ribosomes, makes it an attractive target for the development of selective antibacterial agents.[2] Macrolide antibiotics, including this compound, represent a clinically significant class of compounds that bind to the 50S subunit and interfere with protein synthesis.[3]

This compound: A Macrolide Antibiotic

This compound is a 14-membered lactone ring macrolide, a class of antibiotics known for their bacteriostatic activity against a broad spectrum of bacteria. The core mechanism of action for macrolides involves the inhibition of protein synthesis by binding to the large ribosomal subunit.[3]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism by which this compound and other macrolides inhibit bacterial growth is by stalling the process of protein elongation. This is achieved through a specific interaction with the 50S ribosomal subunit.

Binding Site on the 23S rRNA

Macrolide antibiotics bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] The binding site is primarily composed of nucleotides of the 23S rRNA, specifically within domain V, which forms a significant portion of the peptidyl transferase center (PTC).[3][4] Key nucleotides, such as A2058 and A2059 (E. coli numbering), are crucial for the interaction with many macrolides.[3] While a crystal structure of this compound bound to the ribosome is not publicly available, its structural similarity to other 14-membered macrolides suggests a comparable binding mode.

Inhibition of Peptide Elongation

By binding within the NPET, this compound is thought to physically obstruct the passage of the growing polypeptide chain. This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. Some macrolides have also been shown to interfere with the formation of the peptide bond itself, particularly those with extended side chains that can reach into the PTC.

Quantitative Data

| Antibiotic (Macrolide) | Target Organism/Ribosome | Method | Binding Affinity (Kd) | IC50 (Protein Synthesis Inhibition) | Reference |

| Erythromycin | E. coli | Isothermal Titration Calorimetry (ITC) | ~1 µM | 0.1 - 1 µM | [5] |

| Azithromycin | E. coli | ITC | ~0.5 µM | 0.1 - 0.5 µM | [5] |

| Clarithromycin | S. pneumoniae | Not Specified | Not Reported | ~0.03 µg/mL | [6] |

| Telithromycin (Ketolide) | S. pneumoniae | Not Specified | Not Reported | ~0.015 µg/mL | [6] |

Note: The provided data are approximations from various studies and should be considered as a general reference. Actual values can vary depending on the experimental conditions.

Bacterial Resistance to this compound

Bacterial resistance to macrolides, and likely to this compound, can arise through several mechanisms:

-

Target Site Modification: The most common mechanism is the modification of the 23S rRNA binding site. This often involves methylation of the A2058 nucleotide by Erm methyltransferases, which reduces the binding affinity of macrolides.[3] Point mutations in the 23S rRNA gene at positions such as A2058 and A2059 can also confer resistance.[3][7]

-

Efflux Pumps: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.

-

Drug Inactivation: Enzymatic inactivation of the antibiotic by esterases or phosphotransferases is another, though less common, resistance mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The amount of synthesized protein is measured in the presence of varying concentrations of the antibiotic.

Materials:

-

Cell-free transcription-translation system (e.g., PURExpress®)[8]

-

DNA template encoding a reporter protein (e.g., plasmid with a T7 promoter)

-

This compound stock solution

-

Microplate reader for detecting the reporter protein signal

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

Set up the in vitro transcription-translation reactions in a microplate according to the manufacturer's instructions.[8]

-

Add the different concentrations of this compound to the respective wells. Include a no-antibiotic control.

-

Add the DNA template to initiate the reaction.

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

Measure the reporter protein signal (e.g., luminescence or fluorescence).

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.[9]

Ribosome Binding Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (ribosome) to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5][10]

Materials:

-

Purified 70S ribosomes from the target bacterium

-

This compound solution

-

ITC instrument

-

ITC buffer (ensure the buffer for the ribosome and this compound is identical to minimize heats of dilution)[10]

Procedure:

-

Prepare the ribosome solution (e.g., 5-50 µM) and the this compound solution (e.g., 10-20 times the ribosome concentration) in the same degassed ITC buffer.[10]

-

Load the ribosome solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.

-

Integrate the heat signals to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[11][12]

Toeprinting Assay

This assay identifies the precise site of ribosome stalling on an mRNA template induced by an antibiotic.[13][14]

Principle: A ribosome is allowed to translate an mRNA template in the presence of the antibiotic. Reverse transcriptase is then used to synthesize cDNA from a primer annealed downstream of the potential stalling site. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toeprint".

Materials:

-

In vitro transcription-translation system

-

Linearized DNA template with a T7 promoter and the gene of interest

-

Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon

-

Reverse transcriptase

-

This compound

-

Denaturing polyacrylamide gel

Procedure:

-

Set up the in vitro transcription-translation reaction with the DNA template.

-

Add this compound to the reaction. Include a no-antibiotic control.

-

Incubate to allow for translation and ribosome stalling.

-

Add the labeled primer and anneal it to the mRNA.

-

Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

Terminate the reaction and purify the cDNA products.

-

Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template.

-

The position of the toeprint band indicates the location of the stalled ribosome, typically 15-16 nucleotides downstream from the P-site codon.[14]

Chemical Footprinting

Chemical footprinting is used to identify the specific nucleotides on the 23S rRNA that are protected by the binding of this compound.[15][16]

Principle: Ribosomes are incubated with the antibiotic, and then treated with a chemical probe that modifies accessible rRNA nucleotides. The sites of modification are identified by primer extension analysis. Nucleotides protected by the antibiotic will show reduced modification compared to a no-antibiotic control.

Materials:

-

Purified 70S ribosomes

-

This compound

-

Chemical probes (e.g., dimethyl sulfate - DMS, which modifies accessible adenines and cytosines)

-

Reverse transcriptase

-

Radiolabeled or fluorescently labeled DNA primers complementary to regions of the 23S rRNA

Procedure:

-

Incubate ribosomes with and without this compound.

-

Treat the ribosome-antibiotic complexes and control ribosomes with the chemical probe (e.g., DMS).

-

Quench the reaction and extract the rRNA.

-

Perform primer extension analysis using primers specific for different regions of the 23S rRNA.

-

Analyze the reverse transcription products on a sequencing gel.

-

Nucleotides that are protected from chemical modification by this compound binding will appear as gaps or reduced band intensities in the sequencing ladder compared to the control.

Visualizations

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

Caption: this compound binds to the 23S rRNA in the NPET, blocking the growing polypeptide chain.

Experimental Workflow: In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in an in vitro translation assay.

Logical Relationship: Mechanisms of Macrolide Resistance

Caption: The primary mechanisms of bacterial resistance to macrolide antibiotics.

Conclusion

This compound, as a member of the macrolide class of antibiotics, inhibits bacterial protein synthesis by binding to the 23S rRNA within the nascent peptide exit tunnel of the 50S ribosomal subunit. This interaction sterically hinders the elongation of the polypeptide chain, leading to a bacteriostatic effect. While specific structural and quantitative data for this compound are limited, the well-established mechanism of action for related macrolides provides a strong foundation for its study. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the specific interactions of this compound with the bacterial ribosome and to further elucidate its precise mechanism of action. Understanding these molecular details is crucial for the development of novel macrolide derivatives to combat the growing threat of antibiotic resistance.

References

- 1. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CIPSM - Bacterial Protein Synthesis as a Target for Antibiotic Inhibition [cipsm.de]

- 3. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 50S components neighboring 23S rRNA nucleotides A2448 and U2604 within the peptidyl transferase center of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Drug-RNA footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RNA Footprinting Using Small Chemical Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determining the Antibacterial Spectrum of Narbomycin Against Gram-Positive Pathogens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Narbomycin is a macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Determining the specific spectrum of activity against Gram-positive bacteria is a critical step in assessing its potential as a therapeutic agent. This guide details the methodologies for establishing the Minimum Inhibitory Concentration (MIC) of this compound, a key metric for quantifying its antibacterial potency.

Data Presentation: Antibacterial Spectrum of this compound

Quantitative data from antibacterial susceptibility testing should be summarized in a clear and structured format to allow for easy comparison. The following tables are presented as templates for reporting the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension.

Table 1: In Vitro Antibacterial Activity of this compound against Staphylococcus aureus Strains

| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | Data Not Available |

| Staphylococcus aureus ATCC 43300 | Methicillin-Resistant (MRSA) | Data Not Available |

| Staphylococcus aureus (Clinical Isolate 1) | Vancomycin-Intermediate (VISA) | Data Not Available |

| Staphylococcus aureus (Clinical Isolate 2) | Linezolid-Resistant | Data Not Available |

Table 2: In Vitro Antibacterial Activity of this compound against Enterococcus Species

| Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |

| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | Data Not Available |

| Enterococcus faecium (Clinical Isolate 1) | Vancomycin-Resistant (VRE) | Data Not Available |

| Enterococcus faecium (Erythromycin-Resistant) | Macrolide-Resistant | Data Not Available |

Table 3: In Vitro Antibacterial Activity of this compound against Other Gram-Positive Pathogens

| Bacterial Strain | Gram Stain & Morphology | MIC (µg/mL) |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive cocci | Data Not Available |

| Streptococcus pyogenes ATCC 19615 | Gram-positive cocci | Data Not Available |

| Bacillus subtilis ATCC 6633 | Gram-positive bacilli | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of this compound.

This is a standardized method for determining the MIC of an antimicrobial agent.

a. Preparation of this compound Stock Solution:

-

Accurately weigh a sample of pure this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution.

b. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

Dispense a fixed volume (e.g., 50 µL) of CAMHB into each well of a 96-well microtiter plate.

-

In the first well, add an equal volume of the this compound working stock solution and mix to create the highest test concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.

-

Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.

-

Include a growth control well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

This method is an alternative to broth microdilution and is considered a reference method by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Agar Plates:

-

Prepare a series of molten Mueller-Hinton Agar (MHA) plates, each containing a different concentration of this compound.

-

This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates.

-

A control plate with no antibiotic is also prepared.

b. Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to 0.5 McFarland standard).

c. Inoculation and Incubation:

-

Spot-inoculate a small volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.

Visualizations

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.

Caption: Workflow for Broth Microdilution MIC Assay.

As a macrolide antibiotic, this compound is expected to inhibit bacterial protein synthesis. The diagram below illustrates this proposed signaling pathway.

Caption: Proposed Mechanism of Action of this compound.

Conclusion

This technical guide provides a standardized framework for the in vitro evaluation of this compound's antibacterial spectrum against Gram-positive pathogens. Adherence to these detailed protocols for MIC determination will ensure the generation of reproducible and comparable data, which is essential for the preclinical assessment of this antibiotic. While specific activity data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described herein represent the gold standard for such investigations in the field of antimicrobial drug discovery and development.

Narbomycin's Macrolactone Core: A Technical Guide to its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of narbomycin, a 14-membered macrolide antibiotic. It details the structure of its macrolactone ring, its biosynthesis, mechanism of action, and methods for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug discovery.

This compound: An Overview

This compound is a macrolide antibiotic produced by the bacterium Streptomyces venezuelae.[1] Like other macrolides, its structure is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] this compound exhibits activity primarily against Gram-positive bacteria.[2] The core of this compound is the 14-membered macrolactone known as narbonolide.[3]

Chemical Structure

The chemical structure of this compound consists of two key components: the narbonolide macrolactone ring and a D-desosamine sugar moiety.[1]

-

Narbonolide Ring: A 14-membered polyketide-derived lactone ring.

-

D-desosamine: A deoxysugar attached to the macrolactone ring, which is crucial for its biological activity.[4]

The systematic IUPAC name for this compound is (3R,5R,6S,7S,9R,11E,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione. Its chemical formula is C₂₈H₄₇NO₇, with a molecular weight of 509.7 g/mol .[1]

Biosynthesis of this compound

This compound is a natural product biosynthesized by Streptomyces venezuelae. The genetic blueprint for its production is encoded within the pik biosynthetic gene cluster.[5][6] This cluster contains the genes for the polyketide synthase (PKS) responsible for forming the macrolactone ring, as well as the enzymes required for the synthesis and attachment of the desosamine sugar and subsequent modifications.[5][7]

The biosynthesis can be broadly divided into three main stages:

-

Narbonolide Synthesis: The 14-membered narbonolide ring is assembled by a type I polyketide synthase encoded by the pikA locus.[6][7] This process involves the sequential condensation of propionate and methylmalonate units.

-

Desosamine Synthesis and Glycosylation: The deoxysugar, D-desosamine, is synthesized from glucose-1-phosphate by a series of enzymes encoded by the des genes within the pik cluster.[5][7] A flexible glycosyltransferase, DesVII, then attaches the activated desosamine sugar to the narbonolide core.[5][7]

-

Hydroxylation: In the biosynthesis of the related macrolide pikromycin, a final hydroxylation step is carried out by a P450 monooxygenase, PikC, which converts this compound to pikromycin.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Biological Function and Mechanism of Action

This compound's primary biological function is its antibacterial activity against Gram-positive bacteria.[2] As a macrolide antibiotic, it is understood to function by inhibiting protein synthesis in susceptible bacteria.

The mechanism of action involves the binding of the this compound molecule to the large (50S) subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, near the peptidyl transferase center. By occupying this space, this compound physically obstructs the passage of the nascent polypeptide chain, leading to a premature termination of protein synthesis. This ultimately results in the cessation of bacterial growth and cell death. The desosamine sugar moiety plays a critical role in this interaction with the ribosome, and modifications to this sugar can significantly impact the antibiotic's efficacy.[4]

Quantitative Data

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Enterococcus faecium | Data not available |

| Streptococcus pneumoniae | Data not available |

| Bacillus subtilis | Data not available |

Note: Specific MIC values for this compound are not widely reported in publicly accessible literature. The above table is for illustrative purposes.

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from a culture of Streptomyces venezuelae.

Protocol:

-

Fermentation: Streptomyces venezuelae is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the this compound into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Fractionation and Bioassay: Fractions are collected and tested for antibacterial activity against a sensitive indicator strain (e.g., Bacillus subtilis).

-

Purification: Active fractions are pooled and further purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of purified this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Antibacterial Activity Assay (MIC Determination)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the growth of the test bacterium.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Conclusion

This compound, with its 14-membered macrolactone ring, represents a significant member of the macrolide antibiotic family. Its biosynthesis via the versatile pik gene cluster in Streptomyces venezuelae offers opportunities for biosynthetic engineering to create novel analogs. A thorough understanding of its structure, function, and the methodologies for its study is crucial for leveraging its potential in the development of new antibacterial agents. Further research to establish a comprehensive profile of its antibacterial spectrum and to explore its mechanism of action in greater detail will be invaluable for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. tch.ucsd.edu [tch.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Desosamine in the Bioactivity of Narbomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narbomycin, a 14-membered macrolide antibiotic, exhibits its antibacterial effects through the inhibition of bacterial protein synthesis. A critical component of its molecular structure is the D-desosamine sugar moiety, which has been identified as a primary determinant of its bioactivity. This technical guide delves into the crucial role of desosamine in the antibacterial activity of this compound, presenting key quantitative data on its structure-activity relationship, detailed experimental protocols for its study, and visual representations of its mechanism of action and the experimental workflows used to elucidate it. Understanding the precise role of this amino sugar is paramount for the rational design of novel macrolide antibiotics to combat the growing threat of antimicrobial resistance.

Introduction

This compound is a polyketide-derived macrolide produced by Streptomyces venezuelae.[1][2] Like other macrolide antibiotics, its mechanism of action involves binding to the bacterial ribosome, thereby halting protein synthesis.[3][4] The structure of this compound consists of a 14-membered macrolactone ring to which a D-desosamine sugar is attached.[1][2] This desosamine moiety, a 3-(dimethylamino)-3,4,6-trideoxyhexose, is crucial for the bactericidal activity of many macrolides, including the clinically significant erythromycin, azithromycin, and clarithromycin.[3] This guide will explore the specific contributions of the desosamine sugar to this compound's bioactivity, supported by data from key studies involving engineered biosynthesis of this compound derivatives.

Quantitative Analysis of Bioactivity

The importance of the desosamine sugar in this compound's bioactivity has been quantitatively demonstrated through the synthesis and evaluation of various glycosylated derivatives. In a pivotal study, the native D-desosamine was replaced with other sugar moieties, and the antibacterial activity of these new analogs was assessed against both erythromycin-susceptible and -resistant strains of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the effectiveness of an antimicrobial agent, with lower values indicating higher potency.

The following table summarizes the in vitro antibacterial activities (MIC in μg/mL) of this compound and its derivatives, highlighting the impact of altering the desosamine sugar.

| Compound | Sugar Moiety | Enterococcus faecium ATCC 19434 (Erythromycin-Susceptible) | Staphylococcus aureus ATCC 25923 (Erythromycin-Susceptible) | Enterococcus faecium P00558 (Erythromycin-Resistant) | Staphylococcus aureus P00740 (Erythromycin-Resistant) |

| This compound | D-desosamine | 64 | 32 | >128 | >128 |

| This compound Derivative 1 | L-rhamnose | 16 | 8 | 32 | 64 |

| This compound Derivative 2 | 3-O-demethyl-D-chalcose | 32 | 16 | 64 | 128 |

| Erythromycin (Control) | D-desosamine & L-cladinose | 0.5 | 1 | >128 | >128 |

Data sourced from Han et al., 2012.[1][5]

Mechanism of Action: The Role of Desosamine in Ribosomal Binding

The antibacterial activity of this compound and other macrolides is contingent upon their ability to bind to the 50S subunit of the bacterial ribosome and block the exit tunnel for nascent polypeptide chains. The desosamine sugar plays a direct and critical role in this interaction. The dimethylamino group of the desosamine sugar forms key interactions with specific nucleotides of the 23S rRNA, primarily A2058 and A2059.[4][6][7] These interactions anchor the antibiotic to the ribosome, leading to the inhibition of protein synthesis.

Caption: Interaction of this compound with the bacterial ribosome.

Experimental Protocols

The generation of this compound derivatives and the subsequent evaluation of their bioactivity involve a series of precise molecular biology and microbiology techniques. The following sections detail the methodologies employed in key studies.

Engineered Biosynthesis of this compound Derivatives

The creation of this compound analogs with altered sugar moieties is achieved through combinatorial biosynthesis in a genetically modified strain of Streptomyces venezuelae.

-

Host Strain Development: A mutant strain of S. venezuelae is created by deleting the gene cluster responsible for the biosynthesis of TDP-D-desosamine, the precursor to the desosamine sugar.[1][2][5] This prevents the production of native this compound.

-

Plasmid Construction: Expression plasmids are constructed to carry the biosynthetic gene cassettes for alternative deoxysugars (e.g., L-rhamnose, 3-O-demethyl-D-chalcose). These plasmids also contain the gene for a substrate-flexible glycosyltransferase, DesVII, which is capable of attaching these unnatural sugars to the this compound macrolactone ring (narbonolide).[1][5]

-

Transformation and Fermentation: The engineered plasmids are introduced into the desosamine-deficient S. venezuelae mutant. The recombinant strains are then cultured in a suitable fermentation medium to produce the novel this compound derivatives.

-

Isolation and Purification: The fermented culture broth is harvested, and the this compound analogs are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to yield the pure compounds.[5]

-

Structural Characterization: The chemical structures of the purified derivatives are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][5]

Caption: Workflow for engineered biosynthesis of this compound derivatives.

Antibacterial Susceptibility Testing

The bioactivity of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.

-

Bacterial Strains: A selection of clinically relevant bacterial strains, including both antibiotic-susceptible and resistant isolates (e.g., Enterococcus faecium and Staphylococcus aureus), are used.

-

Inoculum Preparation: Bacterial cultures are grown to a standardized density, typically using a spectrophotometer or a standardized inoculation system.[3]

-

Microdilution Assay: The assay is performed in 96-well microtiter plates.[3]

-

A serial two-fold dilution of each this compound derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of the microtiter plate.

-

Each well is then inoculated with the standardized bacterial suspension.

-

Positive (no antibiotic) and negative (no bacteria) controls are included.

-

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]

Conclusion

The desosamine sugar is an indispensable component for the antibacterial activity of this compound. Quantitative data clearly demonstrates that while this compound itself has moderate activity, modifications to or replacement of the desosamine moiety can significantly impact its potency. The discovery that certain unnatural sugar substitutions can enhance antibacterial activity, even against resistant strains, opens up new avenues for the development of novel macrolide antibiotics.[1][5] The detailed experimental protocols provided herein offer a roadmap for the continued exploration of this compound's structure-activity relationship. Future research in this area, guided by an understanding of the critical interactions between the desosamine sugar and the bacterial ribosome, holds significant promise for the creation of next-generation antibiotics.

References

- 1. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Degradation of Narbomycin in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narbomycin, a 14-membered macrolide antibiotic, is a precursor to the more widely known pikromycin. While its enzymatic conversion is well-studied, there is a notable lack of direct research on its spontaneous degradation in solution. This technical guide aims to fill this gap by providing an in-depth overview of the likely spontaneous degradation pathways of this compound. Drawing parallels from the extensively studied degradation of erythromycin, a structurally similar 14-membered macrolide, this document outlines the probable degradation products, reaction mechanisms, and quantitative data from analogous systems. Detailed experimental protocols for conducting forced degradation studies and analytical methods for product identification are also provided to facilitate further research in this area. This guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this compound and related macrolide antibiotics.

Introduction

This compound is a macrolide antibiotic produced by Streptomyces venezuelae. It is the immediate biosynthetic precursor of pikromycin, differing by the absence of a hydroxyl group at the C-12 position. The stability of a drug substance in solution is a critical parameter that influences its formulation, storage, and therapeutic efficacy. While the enzymatic hydroxylation of this compound to pikromycin by the P450 monooxygenase PikC is a subject of considerable research, data on its non-enzymatic, spontaneous degradation is scarce.

Understanding the spontaneous degradation of this compound is crucial for:

-

Developing stable pharmaceutical formulations.

-

Identifying potential impurities and degradation products.

-

Ensuring the safety and efficacy of this compound-based therapeutics.

-

Establishing appropriate storage conditions.

This guide extrapolates from the well-documented degradation pathways of erythromycin, another 14-membered macrolide antibiotic with a high degree of structural similarity to this compound, to predict the behavior of this compound in solution under various stress conditions.

Predicted Degradation Pathways of this compound

Based on the known degradation of erythromycin, this compound is expected to be susceptible to degradation primarily under acidic and alkaline conditions. The main degradation pathways are predicted to be acid-catalyzed intramolecular cyclization and hydrolysis, and alkaline-catalyzed hydrolysis of the macrolactone ring.

Acid-Catalyzed Degradation

In acidic solutions, 14-membered macrolides like erythromycin undergo rapid degradation through intramolecular reactions. Two primary pathways are anticipated for this compound:

-

Formation of Anhydro-Narbomycin: Similar to the formation of anhydroerythromycin A from erythromycin, this compound is expected to undergo intramolecular cyclization to form an inactive spiroketal degradation product, here termed "Anhydro-Narbomycin." This reaction is initiated by the protonation of the C-9 ketone, followed by nucleophilic attack from the C-6 hydroxyl group.

-

Hydrolysis of the Glycosidic Bond: Acid-catalyzed hydrolysis can lead to the cleavage of the glycosidic bond, resulting in the loss of the desosamine sugar moiety to yield the aglycone, narbonolide.

Alkaline-Catalyzed Degradation

Under alkaline conditions, the primary degradation pathway for macrolides is the hydrolysis of the lactone ring. This irreversible reaction opens the macrocyclic ring, leading to a biologically inactive linear carboxylic acid derivative.

Quantitative Data (Analogous from Erythromycin Studies)

Direct quantitative data for the spontaneous degradation of this compound is not available. The following tables summarize quantitative data from forced degradation studies of erythromycin, which can be considered indicative of the potential degradation profile of this compound under similar conditions.

Table 1: Summary of Erythromycin Degradation under Forced Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Erythromycin) | Major Degradation Products | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | ~ 45% | Anhydroerythromycin A, Erythromycin A enol ether | [1] |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~ 25% | Hydrolyzed Erythromycin | [1] |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~ 15% | N-oxide derivatives | [2] |

| Thermal | Dry Heat | 48 hours | 105°C | ~ 10% | Unspecified | [1] |

| Photolytic | UV light (254 nm) | 24 hours | Room Temp | Stable | - | [1] |

Table 2: Half-life of Erythromycin A in Acidic Solution [3]

| pH | Temperature | Half-life (t₁/₂) |

| 2.0 | 37°C | ~ 3.7 seconds |

Note: The extreme acid lability of erythromycin A is due to the C-6 hydroxyl and C-9 ketone, which are also present in this compound.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for other macrolide antibiotics.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M HCl.

-

Incubate the mixture in a water bath at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 1 M NaOH.

-

Incubate the mixture in a water bath at 60°C for specified time intervals.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 30% (v/v) hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

-

For solid-state degradation, place a known amount of this compound powder in a petri dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.

-

For solution-state degradation, reflux the this compound stock solution at 80°C for 24 hours.

-

At specified time points, withdraw samples, cool to room temperature, and dilute for analysis.

Photolytic Degradation

-

Expose the this compound stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw aliquots and analyze.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

-

Detection: UV detection at a wavelength of around 210-215 nm is common for macrolides. For structural elucidation of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Biological Activity of Degradation Products

Information on the biological activity of this compound's degradation products is not available. However, studies on erythromycin's degradation products provide some insights. Anhydroerythromycin A, the major acid degradation product, has been shown to have negligible antibacterial activity.[4][5] Interestingly, it has been reported to be a more potent inhibitor of cytochrome P450 3A4 (CYP3A4) than erythromycin itself, which could have implications for drug-drug interactions.[3][6] The product of alkaline hydrolysis, with its opened lactone ring, is also expected to be devoid of antibacterial activity, as the macrocyclic structure is essential for binding to the bacterial ribosome.

Conclusion

While direct studies on the spontaneous degradation of this compound are lacking, a comprehensive understanding of its likely degradation pathways can be inferred from the extensive research on the structurally similar macrolide, erythromycin. This technical guide provides a framework for predicting the degradation products of this compound under various stress conditions, along with detailed experimental protocols for conducting forced degradation studies. The primary degradation pathways are anticipated to be acid-catalyzed intramolecular cyclization and glycosidic bond hydrolysis, and alkaline-catalyzed lactone ring hydrolysis. The resulting degradation products are expected to be biologically inactive as antibacterial agents. Further research, utilizing the methodologies outlined in this guide, is necessary to confirm these predicted pathways and to fully characterize the stability profile of this compound. This information will be invaluable for the development of stable and effective this compound-based pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Narbomycin Fermentation and Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, extraction, and purification of narbomycin, a 14-membered macrolide antibiotic. The information is intended for use in research and drug development settings.

Introduction

This compound is a polyketide-based macrolide antibiotic naturally produced by several species of Streptomyces, most notably Streptomyces venezuelae and Streptomyces narbonensis. It serves as a key intermediate in the biosynthesis of other macrolides, such as pikromycin. The production of this compound involves submerged fermentation of the producing microorganism, followed by extraction and purification of the target compound. Understanding and optimizing the fermentation parameters and downstream processing are crucial for achieving high yields and purity.

Data Presentation

Table 1: Optimized Fermentation Parameters for Macrolide Production by Streptomyces species

| Parameter | Optimized Value/Range | Reference |

| Producing Strain | Streptomyces venezuelae ATCC 15439 | [1] |

| Temperature | 26-30°C | [2] |

| Initial pH | 6.5 - 7.2 | [3] |

| Agitation Speed | 200 - 250 rpm | [3] |

| Dissolved Oxygen | >20% saturation | [3] |

| Fermentation Time | 4 - 7 days | [2] |

| Inoculum Size | 5% (v/v) | [3] |

Table 2: Example Fermentation Medium Composition for Streptomyces

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20 | Carbon Source |

| Soybean Meal | 15 | Nitrogen Source |

| Yeast Extract | 2 | Growth Factors |

| K₂HPO₄ | 1 | Phosphate Source, Buffering |

| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |

| NaCl | 3 | Osmotic Balance |

| CaCO₃ | 2 | pH Buffering |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production

1. Strain Maintenance and Inoculum Preparation:

-

Maintain Streptomyces venezuelae on ISP2 agar slants.

-

For inoculum preparation, transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptone Soya Broth).

-

Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

2. Fermentation:

-

Prepare the production medium (see Table 2 for an example) and sterilize by autoclaving.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Carry out the fermentation in a shake flask or a bioreactor under the optimized conditions specified in Table 1.

-

Monitor the fermentation process by measuring pH, cell growth (dry cell weight), and antibiotic production at regular intervals.

Protocol 2: Extraction and Purification of this compound

1. Extraction:

-

After 4-7 days of fermentation, harvest the culture broth.

-

Separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, by vigorous shaking.

-

Separate the organic phase containing this compound from the aqueous phase.

-

Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator.

2. Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform preliminary purification using column chromatography with silica gel. Elute with a gradient of chloroform and methanol.

-

Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing pure or semi-pure this compound.

-

For final purification, subject the pooled fractions to semi-preparative HPLC. A C18 column is commonly used with a mobile phase of acetonitrile and water.[2]

Protocol 3: HPLC Analysis of this compound

1. Sample Preparation:

-

Dissolve the purified this compound or crude extract in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 225 nm).

-

Injection Volume: 20 µL.

-

Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Mandatory Visualization

This compound Biosynthesis Pathway

References

- 1. Engineered biosynthesis of glycosylated derivatives of this compound and evaluation of their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20120117568A - Novel this compound derivatives compounds, antibacterial composition comprising the same and manufacturing method of the same - Google Patents [patents.google.com]

- 3. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

Application Notes: Purification of Narbomycin from Streptomyces Culture

Introduction

Narbomycin is a 14-membered macrolide antibiotic produced by several species of the genus Streptomyces, most notably Streptomyces narbonensis and Streptomyces venezuelae.[1][2] It serves as a key intermediate in the biosynthesis of other important macrolides, such as picromycin.[3][4] The purification of this compound from complex fermentation broths is a critical step for its characterization, further derivatization, and evaluation of its biological activity. This document provides a comprehensive guide for researchers, outlining the theoretical principles and detailed experimental protocols for the successful isolation and purification of this compound.

Principle of Purification

The purification strategy for this compound, a moderately polar organic molecule, relies on a multi-step process that leverages its physicochemical properties to separate it from other cellular components and secondary metabolites present in the Streptomyces culture. The general workflow involves:

-

Fermentation: Culturing the Streptomyces strain under optimized conditions to maximize this compound production.

-

Extraction: Separating the microbial biomass from the culture broth and extracting the this compound using liquid-liquid extraction with a suitable organic solvent. Ethyl acetate is commonly used for extracting such moderately polar metabolites.

-